Product packaging for A(9-26)Insl3(Cat. No.:)

A(9-26)Insl3

Cat. No.: B10788890
M. Wt: 2024.4 g/mol
InChI Key: HHIHBEIJOBMKLZ-XYUOUADWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Insulin-like Peptide 3 (Insl3) and its Endogenous Receptor, Relaxin Family Peptide Receptor 2 (RXFP2)

The physiological context for understanding the utility of A(9-26)Insl3 begins with its parent molecule, Insulin-like Peptide 3 (Insl3), and its specific receptor, RXFP2.

Insulin-like peptide 3 (Insl3), also known as relaxin-like factor (RLF), is a peptide hormone belonging to the insulin/relaxin superfamily. nih.govphoenixbiotech.netoup.com This family of peptides in humans includes insulin, insulin-like growth factors (IGF-I and IGF-II), relaxins, and several other insulin-like peptides. frontiersin.orgoup.com Like other members of this family, Insl3 is initially produced as a preprohormone that undergoes post-translational processing. bioscientifica.com While there has been some debate, it is now largely supported that the central C-domain is cleaved, resulting in a mature, active hormone composed of an A-chain and a B-chain linked by disulfide bonds. frontiersin.orgbioscientifica.com This two-chain structure with a specific disulfide bond arrangement is a hallmark of the relaxin peptide family. nih.gov Insl3 is primarily secreted by testicular Leydig cells in males and by theca interna cells of ovarian follicles in females. frontiersin.orgoup.combioscientifica.com It plays critical roles in reproduction, including mediating testicular descent in the fetus and supporting germ cell function in adults. rcsb.orgoup.combioscientifica.com

The biological effects of Insl3 are mediated through its specific receptor, the Relaxin Family Peptide Receptor 2 (RXFP2). nih.govfrontiersin.org RXFP2, previously known as Leucine-rich repeat-containing G-protein coupled receptor 8 (LGR8), is a member of the GPCR superfamily. nih.govoup.comgenecards.org A key structural feature of RXFP2 is its large N-terminal extracellular domain which contains ten leucine-rich repeats (LRRs) and a low-density lipoprotein receptor class A (LDLa) module, essential for receptor activation. oup.comguidetopharmacology.orgnih.gov

Insl3 binds with high affinity to the LRR region of the RXFP2 ectodomain, primarily through residues in its B-chain. nih.govnih.gov Following this initial binding, the A-chain of Insl3 interacts with the transmembrane exoloops of the receptor, a step that is critical for receptor activation. nih.govnih.gov Activation of RXFP2 by Insl3 typically leads to the stimulation of adenylyl cyclase through a Gαs protein, resulting in an increase in intracellular cyclic AMP (cAMP) levels. oup.comnih.govpatsnap.com However, the signaling can be complex, with evidence suggesting that RXFP2 may also couple to inhibitory G proteins in certain contexts. oup.comnih.gov

Definition and Academic Context of this compound as a Specific Research Tool

This compound is a synthetically created, truncated analog of Insulin-like Peptide 3. capes.gov.brguidetoimmunopharmacology.org It is defined by the removal of the first eight amino acids from the N-terminus of the Insl3 A-chain. nih.gov Research has shown that while the B-chain of Insl3 is primarily responsible for high-affinity binding to the RXFP2 receptor, the N-terminus of the A-chain is critical for receptor activation. nih.govnih.gov

Truncation studies revealed that removing the first eight residues of the A-chain results in a peptide, this compound, that retains high-affinity binding to RXFP2 but loses the ability to activate it. nih.govcapes.gov.br Consequently, this compound acts as a high-affinity competitive antagonist. nih.govcapes.gov.br It binds to the receptor with an affinity nearly equivalent to that of the native Insl3 but fails to stimulate cAMP production. nih.govcapes.gov.br This makes it a highly specific and potent tool for blocking the Insl3/RXFP2 signaling pathway in experimental settings. guidetomalariapharmacology.org Its development has been crucial for investigating the physiological roles of Insl3 signaling without the confounding effects of activating the receptor.

Data Tables

Table 1: Research Findings on RXFP2 Ligand Interactions

LigandTypeSpeciesParameterValueReference
INSL3Endogenous AgonistHumanpKi8.8 guidetopharmacology.org
RelaxinAgonistHumanpKi8.3 - 8.5 guidetopharmacology.org
This compound Antagonist Human pKi 9.1 guidetomalariapharmacology.orgguidetopharmacology.org
A(10-24)INSL3AntagonistHumanpKi8.7 capes.gov.brguidetopharmacology.org
INSL5-A/INSL3-BChimeric Peptide (Antagonist)N/ApKi~8.7 (Calculated from Ki) nih.gov
INSL6-A/INSL3-BChimeric Peptide (Antagonist)N/ApKi~8.9 (Calculated from Ki) nih.gov

pKi is the negative logarithm of the inhibition constant (Ki), a measure of binding affinity. A higher pKi value indicates a higher binding affinity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C86H134N20O28S4 B10788890 A(9-26)Insl3

Properties

Molecular Formula

C86H134N20O28S4

Molecular Weight

2024.4 g/mol

IUPAC Name

(3S)-3-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2R)-1-[(2S)-2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C86H134N20O28S4/c1-39(2)26-52(74(121)95-55(29-42(7)8)78(125)104-69(44(10)109)84(131)98-54(28-41(5)6)76(123)103-62(38-138)85(132)106-25-11-12-63(106)82(129)99-57(86(133)134)31-46-15-19-48(111)20-16-46)94-77(124)56(32-67(115)116)97-73(120)50(21-23-64(88)112)92-72(119)51(22-24-65(89)113)93-83(130)68(43(9)108)105-81(128)59(35-135)91-66(114)33-90-71(118)58(34-107)100-75(122)53(27-40(3)4)96-79(126)61(37-137)102-80(127)60(36-136)101-70(117)49(87)30-45-13-17-47(110)18-14-45/h13-20,39-44,49-63,68-69,107-111,135-138H,11-12,21-38,87H2,1-10H3,(H2,88,112)(H2,89,113)(H,90,118)(H,91,114)(H,92,119)(H,93,130)(H,94,124)(H,95,121)(H,96,126)(H,97,120)(H,98,131)(H,99,129)(H,100,122)(H,101,117)(H,102,127)(H,103,123)(H,104,125)(H,105,128)(H,115,116)(H,133,134)/t43-,44-,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,68+,69+/m1/s1

InChI Key

HHIHBEIJOBMKLZ-XYUOUADWSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CS)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CC3=CC=C(C=C3)O)N

Origin of Product

United States

Molecular Design and Structural Basis for Rxfp2 Antagonism by A 9 26 Insl3

Design Rationale: N-Terminal Truncation of the Insl3 A-Chain

The creation of A(9-26)Insl3 was a deliberate molecular engineering strategy aimed at converting the native agonist, Insulin-like peptide 3 (Insl3), into a competitive antagonist. capes.gov.br The primary design rationale was based on the hypothesis that different parts of the Insl3 peptide are responsible for receptor binding versus receptor activation. frontiersin.orguq.edu.au Early research indicated that the A-chain, particularly its N-terminal region, was not essential for binding to RXFP2 but was critical for initiating the downstream signaling cascade. uq.edu.aunih.gov By selectively removing this activation domain while preserving the binding domains, researchers aimed to create a molecule that could occupy the receptor without triggering a biological response, thereby blocking the action of the native Insl3. capes.gov.bruq.edu.au

The antagonist this compound is precisely what its name implies: an analogue of Insl3 where the A-chain has been shortened. Specifically, the first eight amino acid residues from the N-terminus of the Insl3 A-chain have been removed. capes.gov.bruq.edu.au This leaves a truncated A-chain that begins at residue 9 and continues to the end at residue 26. Studies have confirmed that the removal of this specific N-terminal domain (residues A1-A8) is responsible for converting the peptide from a potent agonist into a powerful antagonist of the RXFP2 receptor. uq.edu.au

Impact of A-Chain Truncation on Insl3's Native Conformational Dynamics and Receptor Activation Potential

The targeted truncation of the A-chain's N-terminus has a profound and specific impact on the molecule's function. While the preserved heterodimeric structure ensures high-affinity binding to RXFP2, the absence of residues A1-A8 completely abrogates the peptide's ability to activate the receptor. capes.gov.brfrontiersin.org Research has demonstrated that analogues like this compound can dose-dependently inhibit the cAMP signaling typically induced by native Insl3, but are incapable of stimulating cAMP production on their own. capes.gov.br This establishes them as pure antagonists. The truncation effectively uncouples receptor binding from signal transduction. frontiersin.orguq.edu.au The molecule can occupy the receptor binding pocket, but it lacks the necessary N-terminal A-chain domain to induce the conformational change in the receptor's transmembrane loops required for G-protein coupling and subsequent cell signaling. nih.govfrontiersin.org

Comparative Analysis of Receptor Interaction

The table below summarizes the key differences between the native agonist Insl3 and its antagonist derivative, this compound, in their interaction with the RXFP2 receptor.

FeatureInsl3 (Native Agonist)This compound (Antagonist)
A-Chain Structure Full-length A-chain (residues 1-26)Truncated A-chain (residues 9-26) capes.gov.br
B-Chain Interaction Binds to LRR domain of RXFP2 nih.govuq.edu.auBinds to LRR domain of RXFP2 frontiersin.org
Binding Affinity HighHigh capes.gov.brfrontiersin.org
A-Chain Interaction N-terminus interacts with transmembrane exoloops nih.govfrontiersin.orgLacks N-terminal residues for exoloop interaction uq.edu.au
Receptor Activation Induces conformational change and signal transduction nih.govBinds without inducing signal transduction capes.gov.br
Functional Outcome RXFP2 Agonist (stimulates cAMP) nih.govRXFP2 Antagonist (inhibits cAMP stimulation) capes.gov.br

Comparative Structural Determinants of Insl3 and this compound for Receptor Interaction

The differing biological activities of Insl3 and this compound can be explained by a two-step model of receptor interaction involving distinct contributions from the A and B-chains. nih.govnih.gov

For both Insl3 and its antagonist this compound, the initial and primary interaction with the RXFP2 receptor is mediated by the B-chain. nih.govnih.gov The B-chain contains the essential residues that recognize and bind with high affinity to the Leucine-Rich Repeat (LRR) region of the receptor's large extracellular domain. frontiersin.orguq.edu.au This interaction acts as an "anchor," tethering the ligand to the receptor. nih.gov Because this compound possesses a full and correctly folded B-chain, it retains this ability to bind to the RXFP2 LRR domain with an affinity comparable to that of native Insl3. frontiersin.org This high-affinity binding is a prerequisite for its function as an effective competitive antagonist.

Following the initial binding of the B-chain to the LRR domain, the activation of the RXFP2 receptor by native Insl3 requires a second critical interaction. nih.govnih.gov This second step involves the N-terminal portion of the Insl3 A-chain, which engages with the extracellular loops of the receptor's transmembrane domain. frontiersin.orgnih.gov This interaction is believed to induce a specific conformational change in the receptor, leading to G-protein coupling and the initiation of intracellular signaling. nih.govfrontiersin.org

This is the precise mechanism that is disabled in this compound. By lacking the first eight residues of the A-chain, this compound can successfully complete the first step (high-affinity binding via the B-chain) but cannot perform the second, activational step. capes.gov.bruq.edu.au It occupies the receptor but fails to engage the transmembrane exoloops correctly, thus preventing signal transduction and acting as a blocker. capes.gov.brnih.gov

Receptor Binding Kinetics and Affinity Profile of A 9 26 Insl3

Quantitative Analysis of A(9-26)Insl3 Binding to RXFP2

The binding affinity of this compound to the human RXFP2 receptor has been meticulously quantified using competitive radioligand binding assays. These studies are crucial for understanding the molecular interactions that govern the formation of the ligand-receptor complex.

The dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. Research has determined the pKi value of this compound for the RXFP2 receptor to be approximately 9.1. guidetopharmacology.org Another study reported a pKi of 9.14 ± 0.10 for this compound. nih.gov These values signify a high-affinity interaction between the truncated analog and the RXFP2 receptor.

Crucially, studies have consistently demonstrated that the N-terminal truncation of the A-chain in this compound does not compromise its ability to bind to RXFP2. capes.gov.br In fact, the binding affinity of this compound is equivalent to that of native human INSL3. capes.gov.br Quantitative data supports this, with the pKi value for native INSL3 reported to be in the range of 9.3 to 9.7, and another study providing a more precise pKi of 9.34 ± 0.02. guidetopharmacology.orgnih.gov This indicates that the first eight amino acids of the INSL3 A-chain are not essential for high-affinity binding to the RXFP2 receptor. nih.gov

Table 1: Comparison of Binding Affinities (pKi) of this compound and Native Insl3 for RXFP2

CompoundpKi ValueReference
This compound9.1 guidetopharmacology.org
This compound9.14 ± 0.10 nih.gov
Native Insl39.3 - 9.7 guidetopharmacology.org
Native Insl39.34 ± 0.02 nih.gov

Comparative Binding Affinity with Other RXFP2 Ligands and Analogs

The binding profile of this compound has also been compared to other ligands and analogs that interact with RXFP2. A further truncated analog, A(10-24)Insl3, exhibits a slightly lower binding affinity with a reported pKi of 8.7. guidetopharmacology.org When compared to other endogenous relaxin family peptides, this compound demonstrates a significantly higher affinity for RXFP2 than human relaxin-1 (pKi 8.8), human relaxin (pKi 8.3-8.5), and human relaxin-3 (pKi 7.0). guidetopharmacology.org This underscores the high specificity of the INSL3 scaffold for the RXFP2 receptor.

Table 2: Comparative Binding Affinities (pKi) of Various Ligands for the RXFP2 Receptor

LigandpKi ValueReference
This compound9.1 guidetopharmacology.org
A(10-24)Insl38.7 guidetopharmacology.org
Native Insl39.3 - 9.7 guidetopharmacology.org
Relaxin-1 (Human)8.8 guidetopharmacology.org
Relaxin (Human)8.3 - 8.5 guidetopharmacology.org
Relaxin-3 (Human)7.0 guidetopharmacology.org

Specificity and Selectivity Profile for RXFP2 Over Other Relaxin Family Peptide Receptors (e.g., RXFP1, RXFP3, RXFP4)

A hallmark of the INSL3/RXFP2 signaling axis is its high degree of specificity. Native INSL3 is a selective ligand for RXFP2 and exhibits very poor affinity for the closely related relaxin receptor, RXFP1. nih.govfrontiersin.org This selectivity is maintained in the this compound analog. While the B-chain of INSL3 is primarily responsible for the high-affinity binding to RXFP2, the A-chain plays a crucial role in receptor activation. capes.gov.br The truncation of the A-chain in this compound abolishes its ability to activate the receptor, turning it into a high-affinity antagonist, but it does not alter its high selectivity for RXFP2. nih.gov

The interaction of INSL3 and its analogs with RXFP3 and RXFP4 is not a primary focus in the literature, which strongly suggests a lack of significant binding. Relaxin-3 and INSL5 are the cognate ligands for RXFP3 and RXFP4, respectively. guidetopharmacology.orgguidetopharmacology.org The structural and mechanistic differences in ligand recognition between the RXFP1/RXFP2 and RXFP3/RXFP4 receptor pairs further support the high selectivity of this compound for RXFP2. guidetopharmacology.org The available evidence consistently points to this compound being a highly selective antagonist for the RXFP2 receptor, with negligible affinity for RXFP1, and by extension, for RXFP3 and RXFP4.

Pharmacological Characterization of A 9 26 Insl3 As an Rxfp2 Antagonist

Inhibition of Insl3-Mediated cAMP Signaling

Activation of RXFP2 by its native ligand, INSL3, typically results in the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govsemanticscholar.org A(9-26)Insl3 has been extensively characterized by its ability to block this key signaling pathway.

Research conducted on cell lines engineered to express RXFP2, such as HEK-293 cells, demonstrates that this compound effectively inhibits the cAMP production stimulated by native INSL3. uq.edu.aucapes.gov.br This inhibition is dose-dependent, meaning that as the concentration of this compound increases, the ability of INSL3 to elevate cAMP levels is progressively reduced. uq.edu.aucapes.gov.br Despite its antagonistic nature, this compound retains a high binding affinity for the RXFP2 receptor, comparable to that of the native INSL3 peptide. capes.gov.brnih.gov This high affinity allows it to effectively compete with and block the action of the endogenous agonist.

CompoundTarget ReceptorPharmacological ActivityBinding Affinity (pKi)Functional Activity (pEC50)Reference
INSL3 (native)RXFP2Agonist9.3410.35 nih.gov
This compoundRXFP2Antagonist9.14No Activity nih.gov

Crucially, while this compound binds strongly to RXFP2, it does not activate the receptor to initiate a signaling cascade. uq.edu.aucapes.gov.br Studies have confirmed that when applied alone to RXFP2-expressing cells, this compound does not stimulate any production of cAMP. uq.edu.aucapes.gov.br This lack of intrinsic agonistic activity is a defining characteristic of a true antagonist and underscores its role as a blocker of the receptor. nih.gov

Detailed Mechanism of Antagonism: Dissociation of Binding from Activation

The antagonism of this compound stems from a fascinating molecular mechanism where the ability to bind to the receptor is uncoupled from the ability to activate it. nih.gov This dissociation is a direct consequence of the structural modifications in the A-chain of the peptide.

The activation of RXFP2 is a two-step process. The primary, high-affinity binding is mediated by residues within the B-chain of INSL3, which interact with the leucine-rich repeat (LRR) domain of the receptor's large ectodomain. frontiersin.orgnih.gov However, this binding alone is insufficient for receptor activation. A second, lower-affinity interaction is required, which involves the N-terminal region of the INSL3 A-chain interacting with the extracellular loops of the receptor's transmembrane domain. nih.govnih.gov It is this secondary interaction that is believed to trigger the conformational change in the receptor necessary for G-protein coupling and signal transduction. nih.gov

By truncating the first eight amino acids of the A-chain, this compound retains its B-chain and the necessary components for high-affinity binding but lacks the critical N-terminal A-chain residues essential for receptor activation. uq.edu.aufrontiersin.org This impairment completely abolishes its ability to activate RXFP2, transforming it into a high-affinity antagonist. uq.edu.aunih.gov

This compound acts as a competitive antagonist. frontiersin.org It competes directly with the native INSL3 ligand for the same high-affinity binding site on the RXFP2 receptor. capes.gov.brnih.gov Because this compound can occupy the receptor's binding site with an affinity similar to that of INSL3 but cannot trigger activation, it effectively blocks the agonist from binding and initiating a cellular response. uq.edu.aucapes.gov.brnih.gov In classical pharmacology, a competitive antagonist reduces the potency of an agonist (increases the EC50) without altering the maximum possible response (Emax), as its effect can be overcome by increasing the concentration of the agonist. uomustansiriyah.edu.iq

Analysis of this compound's Effect on RXFP2 Coupling to Gαs and GαoB Subunits

Upon activation by INSL3, the RXFP2 receptor couples to specific intracellular G-proteins to propagate the signal. In transfected cell systems like HEK293T, RXFP2 has been shown to couple to the stimulatory G-protein subunit Gαs, which leads to the activation of adenylyl cyclase and production of cAMP. nih.govguidetopharmacology.org It can also couple to the GαoB subunit. nih.govguidetopharmacology.org

As a competitive antagonist, this compound prevents the INSL3-induced conformational change in RXFP2 that is necessary for G-protein engagement. By binding to the receptor without activating it, this compound effectively blocks the coupling of RXFP2 to both Gαs and GαoB subunits. This prevents the initiation of the downstream signaling cascades, including the primary pathway of cAMP production, thereby neutralizing the physiological effects of INSL3 at the cellular level. nih.govguidetopharmacology.org

A 9 26 Insl3 in Elucidating Insl3/rxfp2 Signaling Pathways

Dissecting Gαs-Dependent cAMP Pathway Activation

The primary and most well-characterized signaling pathway for the INSL3/RXFP2 system involves the activation of a stimulatory G-protein, Gαs. bioscientifica.com Upon binding of INSL3, the RXFP2 receptor undergoes a conformational change that facilitates its coupling to Gαs. bioscientifica.com This activation of Gαs leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP). bioscientifica.comnih.gov The resultant increase in intracellular cAMP levels triggers a cascade of downstream cellular responses. guidetopharmacology.org This mechanism has been demonstrated in various cell types, including mouse Leydig cells, rat gubernacular cells, and human osteoblasts. bioscientifica.comnih.gov

The antagonist A(9-26)Insl3 plays a critical role in confirming this pathway. Studies have shown that while this compound binds to the RXFP2 receptor with high affinity, it does not stimulate cAMP production. uq.edu.aucapes.gov.br Furthermore, it can dose-dependently inhibit the increase in cAMP mediated by INSL3. uq.edu.aucapes.gov.br By using this compound, researchers can effectively block this pathway, allowing them to verify that specific physiological effects are indeed dependent on Gαs-mediated cAMP production initiated by RXFP2 activation. Truncation of the INSL3 A-chain up to the CysA10 residue results in a complete loss of the peptide's ability to stimulate cAMP signaling, cementing the role of this compound as a key research tool and a high-affinity RXFP2 antagonist. uq.edu.au

Table 1: Role of this compound in the Gαs-cAMP Pathway

Component Action of INSL3 Action of this compound Research Implication
RXFP2 Receptor Binds and Activates Binds but does not activate (Antagonist) uq.edu.aucapes.gov.br Isolates receptor binding from activation.
Gαs Protein Activates Prevents INSL3-mediated activation Confirms Gαs coupling is necessary for signaling.
Adenylyl Cyclase Stimulates Prevents INSL3-mediated stimulation Proves adenylyl cyclase is a downstream effector.
cAMP Production Increases Inhibits INSL3-mediated increase uq.edu.aucapes.gov.br Allows for quantification of pathway inhibition.

Investigation of GαoB Coupling and Subsequent Inhibition of Adenylyl Cyclase

While the Gαs-cAMP pathway is the predominant signaling route for INSL3/RXFP2, evidence suggests the existence of alternative, cell-specific pathways. bioscientifica.comnih.gov In certain cells, such as rat female and male germ cells, INSL3 activation of RXFP2 has been shown to couple to the GαoB subunit, a member of the Gi/Go family of G-proteins. bioscientifica.com Unlike Gαs, GαoB activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. bioscientifica.comebi.ac.uk

The antagonist this compound is an essential tool for investigating this differential G-protein coupling. By applying this compound, researchers can block all signaling through the RXFP2 receptor. This allows them to determine whether the observed cellular response—be it stimulation or inhibition of adenyg lyl cyclase—is mediated by RXFP2. Its use can help differentiate the effects of RXFP2 activation from those of other receptors and confirm that the coupling to GαoB and subsequent adenylyl cyclase inhibition is a specific, receptor-driven event in certain cell types. bioscientifica.comnih.gov

Analysis of Downstream Signaling Cascades Affected by RXFP2 Antagonism

The activation or inhibition of adenylyl cyclase is just the beginning of a complex network of intracellular signaling. This compound is instrumental in tracing the downstream consequences of RXFP2 activation by selectively blocking the initial step.

Research has demonstrated that INSL3/RXFP2 signaling can activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway. bioscientifica.com In human osteoblasts, the MAPK cascade has been identified as a major pathway influenced by INSL3. plos.org The MAPK/ERK pathway is a critical signaling cascade that regulates numerous cellular processes, including proliferation, differentiation, and survival. nih.govmdpi.com By using this compound to antagonize the RXFP2 receptor, scientists can confirm that the observed activation of ERK and other MAPK components is a direct result of INSL3 signaling and not a collateral effect. If the application of this compound abolishes ERK phosphorylation in response to INSL3 treatment, it provides strong evidence that the MAPK/ERK pathway is a downstream target of RXFP2.

In addition to the MAPK/ERK pathway, INSL3/RXFP2 signaling has been linked to the activation of another critical cell survival and growth pathway involving AKT, mTOR (mammalian target of rapamycin), and S6 ribosomal protein. bioscientifica.com In C2C12 mouse myoblast cells, INSL3 treatment leads to the phosphorylation, and therefore activation, of AKT, mTOR, and S6. bioscientifica.com This pathway is central to regulating protein synthesis and cell growth. nih.govgenetex.com AKT can activate mTOR, which in turn phosphorylates the S6 kinase (S6K), leading to the phosphorylation of the S6 ribosomal protein. thermofisher.commdpi.com The antagonist this compound can be employed to block RXFP2 and determine if the phosphorylation of these key proteins is abrogated. Such an experiment would solidify the link between INSL3/RXFP2 activation and the AKT/mTOR/S6 signaling axis.

Table 2: Downstream Signaling Cascades Modulated by INSL3/RXFP2

Pathway Key Proteins Effect of INSL3 Activation Role of this compound
MAPK/ERK MAPK, ERK Increased phosphorylation/activation plos.orgbioscientifica.com Blocks activation, confirming pathway dependence on RXFP2.
PI3K/AKT/mTOR AKT, mTOR, S6 Increased phosphorylation/activation bioscientifica.com Blocks phosphorylation, verifying the signaling link.
Calcium Signaling N/A No change in intracellular concentration plos.org Used as a negative control to confirm lack of effect.

Unlike many G protein-coupled receptors that signal through Gαq and lead to the mobilization of intracellular calcium, the INSL3/RXFP2 system appears to operate differently in certain contexts. researchgate.netnih.gov Studies in human osteoblasts have shown that INSL3 does not modify intracellular calcium concentration. plos.org This finding helps to distinguish the RXFP2 signaling profile from other receptors. In these studies, this compound serves as a crucial negative control. Its application can help ensure that the lack of calcium mobilization is a true characteristic of the INSL3/RXFP2 pathway and not due to experimental artifacts. By demonstrating that neither the agonist (INSL3) nor the antagonist (this compound) elicits a calcium response, researchers can confidently exclude this signaling route from the downstream effects of RXFP2 in specific cell types.

Research Methodologies and Applications Utilizing A 9 26 Insl3

In Vitro Cell-Based Assays for Receptor Function and Signaling

In vitro cell-based assays are fundamental in dissecting the molecular mechanisms of receptor-ligand interactions and subsequent intracellular signaling. The use of A(9-26)Insl3 in these systems has been pivotal in confirming RXFP2 as the specific receptor for INSL3 and in mapping the downstream pathways.

Primary Cell Culture Systems (e.g., Mouse Leydig Cells, Rat Gubernacular Cells, Human Osteoblasts, Ovarian Theca Cells)

Primary cells, isolated directly from tissues, offer a more physiologically relevant context to study cellular responses. This compound and other antagonists are used in these systems to understand the role of INSL3 in its native cellular environment.

Mouse Leydig Cells: INSL3 is produced by testicular Leydig cells. guidetopharmacology.org In cultures of mouse Leydig cells, INSL3 stimulation leads to increased cAMP production. nih.gov The use of an antagonist like this compound can help elucidate potential autocrine or paracrine feedback loops involving INSL3 in the testis.

Rat Gubernacular Cells: The gubernaculum is a critical structure for testicular descent, and its development is a primary function of INSL3. nih.govguidetopharmacology.org In cultured cells from the rat gubernaculum, INSL3 stimulates cAMP production and cellular proliferation. nih.govfrontiersin.org Antagonists can be used to block these effects, confirming that they are mediated specifically through RXFP2.

Human Osteoblasts: Evidence suggests a role for INSL3 in bone metabolism. oup.com In primary human osteoblasts, INSL3 has been shown to increase cell proliferation and the production of bone markers like alkaline phosphatase (ALP). nih.govplos.org This signaling is mediated through the MAPK pathway. nih.govplos.org An antagonist would be a critical tool to confirm that these anabolic effects on bone are directly attributable to INSL3/RXFP2 signaling.

Ovarian Theca Cells: In females, INSL3 is produced by the theca cells of ovarian follicles and is involved in steroidogenesis. pnas.orgnih.gov Studies in bovine theca cell cultures show that INSL3 can modulate the production of androgens. nih.gov The application of an antagonist like this compound is crucial for investigating the precise role of this autocrine/paracrine system in follicular development and conditions like Polycystic Ovary Syndrome (PCOS). nih.govnih.gov

In Vivo (Non-Clinical) Pharmacological Interventions in Animal Models

Animal models are indispensable for understanding the systemic physiological and developmental roles of the INSL3/RXFP2 pathway. The administration of the antagonist this compound or functional blocking of the receptor allows for the investigation of the consequences of INSL3 signaling disruption in a living organism.

Studies on Testicular Descent and Gubernacular Development

The most well-established role of INSL3 is its critical function in the transabdominal phase of testicular descent. nih.govfrontiersin.org This process is dependent on the INSL3-mediated development and swelling of the gubernaculum ligament. nih.govnih.gov

Animal models have been central to this discovery. Mice with targeted deletions of either the Insl3 or Rxfp2 gene exhibit bilateral cryptorchidism (undescended testes) because the gubernaculum fails to develop properly. nih.govguidetopharmacology.org Pharmacological studies using an RXFP2 competitive antagonist in pregnant rats have replicated this phenotype, causing bilateral cryptorchidism in the male offspring. frontiersin.org This demonstrates that blocking the INSL3/RXFP2 signaling pathway during a critical developmental window is sufficient to prevent testicular descent, confirming the findings from genetic knockout models. frontiersin.org These antagonist studies underscore the essential, non-redundant role of this hormonal system in male fetal development. nih.govfrontiersin.org

Investigation of Germ Cell Survival and Apoptosis in Testis

While the primary role of INSL3 is in testicular descent, evidence also points to a function in the adult testis, specifically in promoting germ cell survival. oup.comfrontiersin.org The RXFP2 receptor is expressed on meiotic and post-meiotic germ cells. oup.com

Studies in rats have shown that treatment with INSL3 can suppress germ cell apoptosis induced by a GnRH antagonist. frontiersin.orgfrontiersin.org Conversely, the direct injection of an INSL3 antagonist into rat testes resulted in a significant loss of germ cells and a reduction in testis weight. oup.com This provides direct evidence that local INSL3 signaling within the testis has an anti-apoptotic function, contributing to the maintenance of spermatogenesis, particularly under conditions of physiological stress. nih.govoup.com However, studies in mice with a specific ablation of Rxfp2 in germ cells did not show an effect on fertility or germ cell survival under normal conditions, suggesting the role of INSL3 may be more critical during challenges to spermatogenesis. frontiersin.org

Interactive Table: In Vivo Effects of INSL3/RXFP2 Pathway Disruption

Model SystemMethod of DisruptionKey FindingImplicationReference
MouseInsl3 or Rxfp2 gene knockoutBilateral cryptorchidism, failure of gubernaculum development.INSL3/RXFP2 signaling is essential for testicular descent. nih.govguidetopharmacology.org
RatAdministration of RXFP2 antagonist during pregnancyMale offspring exhibit bilateral cryptorchidism.Pharmacological blockade of RXFP2 mimics the genetic knockout phenotype. frontiersin.org
RatIntratesticular injection of INSL3 antagonistIncreased germ cell loss and reduced testis weight.INSL3 acts as a survival factor for germ cells. oup.com
RatINSL3 administration during GnRH antagonist treatmentSuppression of germ cell apoptosis.INSL3 has an anti-apoptotic effect on testicular germ cells. frontiersin.orgfrontiersin.org

Exploration in Musculoskeletal System Biology and Bone Metabolism

A more recently discovered role for the INSL3/RXFP2 system is in the regulation of the musculoskeletal system. oup.com Both human and animal studies link this pathway to bone metabolism. Men with inactivating mutations in the RXFP2 gene have been found to have significantly reduced bone mineral density.

This human phenotype is mirrored in animal models. Mice lacking the Rxfp2 receptor (Rxfp2-/-) exhibit decreased bone mass, a lower rate of bone formation, and reduced mineralizing surface compared to their wild-type counterparts. nih.govplos.org These findings suggest that the low bone mass is due to impaired function of osteoblasts, the cells responsible for bone formation. plos.org In vitro studies support this, showing that INSL3 stimulates osteoblast proliferation and differentiation. nih.govplos.org The use of an antagonist like this compound in animal models of bone metabolism would be a valuable next step to determine if blocking INSL3 signaling in adulthood can recapitulate the osteoporotic phenotype and to explore the therapeutic potential of modulating this pathway in bone diseases.

Applications in Female Reproductive Physiology Research

The synthetic peptide this compound is a crucial investigatory tool in the field of female reproductive physiology. It functions as a high-affinity competitive antagonist for the Relaxin Family Peptide Receptor 2 (RXFP2). guidetopharmacology.orgacs.org Its utility lies in its ability to bind to the RXFP2 receptor without initiating a cellular response, thereby selectively blocking the actions of the receptor's natural ligand, Insulin-like peptide 3 (INSL3). acs.orgoup.com Research applications leveraging this compound allow for the precise delineation of the physiological roles of the INSL3/RXFP2 signaling pathway in various aspects of female reproduction, from ovarian function to oocyte development.

Investigating Ovarian Follicle Function

In female mammals, INSL3 is primarily produced by the theca interna cells of growing antral follicles. oup.comnih.govresearchgate.net Research indicates that the INSL3/RXFP2 system is a key regulator of follicular steroidogenesis. Specifically, INSL3 acts in an autocrine or paracrine manner to stimulate the production of androstenedione (B190577), which is the essential precursor that granulosa cells convert into estrogens. oup.comresearchgate.net Gene silencing experiments have demonstrated that INSL3 is vital for this process. oup.com

The application of this compound in in vitro follicle culture systems allows researchers to block the effects of endogenous or exogenous INSL3. This methodology helps to confirm that the observed effects on steroid production are directly mediated through the RXFP2 receptor. Studies using mouse models where the Insl3 gene has been deleted show a distinct reproductive phenotype, including reduced follicle numbers, fewer ovulations, and decreased litter sizes, reinforcing the importance of this pathway. oup.comresearchgate.net An antagonist like this compound can be used to transiently mimic this knockout phenotype, providing insight into the temporal importance of INSL3 signaling during folliculogenesis.

Table 1: Research Findings on the Role of the INSL3/RXFP2 System in Ovarian Follicle Physiology
Experimental ModelKey FindingImplication for Research Using this compoundReference
Bovine Theca Interna CellsINSL3 stimulates the production of androstenedione.This compound can be used to block androstenedione synthesis, confirming the pathway's role. oup.com
Insl3 Knockout MiceExhibit reduced follicle numbers, fewer ovulations, and smaller litter sizes.Provides a genetic model for the effects that would be expected from pharmacological blockade with this compound. oup.comresearchgate.net
Human Clinical Studies (PCOS)Women with Polycystic Ovary Syndrome (PCOS) show significantly higher circulating INSL3 levels.This compound could be used in research models of PCOS to investigate the consequences of excess INSL3 signaling. oup.comnih.govoup.com
Human Clinical Studies (Low Reserve)Women with low ovarian reserve have significantly decreased INSL3 levels.Highlights the correlation between INSL3 and follicle health, a process that can be probed with an antagonist. oup.comoup.com

Elucidating the Role in Oocyte Maturation

The INSL3/RXFP2 system is also implicated in the final stages of oocyte development. nih.govbioscientifica.com The RXFP2 receptor is expressed on the surface of oocytes in preovulatory follicles. oup.comnih.gov Studies in rats have shown that treatment with INSL3 can trigger the resumption of meiosis in arrested oocytes, a critical step in maturation. nih.govpnas.orgresearchgate.net This effect is associated with a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP) within the oocyte, as INSL3 signaling through RXFP2 activates an inhibitory G-protein. nih.govpnas.org

The use of this compound is instrumental in verifying that this oocyte maturation effect is a direct result of INSL3 acting on its receptor. By co-administering this compound with INSL3 in in vitro oocyte maturation assays, researchers can demonstrate a blockade of INSL3-induced meiotic progression, thereby confirming the specificity of the interaction.

Table 2: Experimental Findings on INSL3-Mediated Oocyte Maturation in Rat Models
Experimental ConditionObservationHypothesized Effect of this compoundReference
In vitro culture of preovulatory folliclesTreatment with INSL3 initiates meiotic progression (germinal vesicle breakdown).This compound would inhibit the INSL3-induced oocyte maturation. nih.govpnas.org
Measurement in denuded oocytesINSL3 treatment suppresses intra-oocyte cAMP levels.This compound would prevent the INSL3-mediated decrease in cAMP. acs.orgnih.gov
In vivo administrationInjection of INSL3 into PMSG-primed rats induces oocyte maturation.Co-administration of this compound would block the in vivo maturational effect of INSL3. nih.govresearchgate.net

Investigating Uterine Function

Comparative Analysis of A 9 26 Insl3 with Other Rxfp2 Antagonists and Modified Insl3 Analogs

Structural and Pharmacological Similarities and Differences with Other Truncated A-Chain Analogs (e.g., A(10-24)Insl3)

The modification of the INSL3 peptide, particularly through truncation of its A-chain, has been a successful strategy for developing RXFP2 antagonists. Studies have revealed that the N-terminus of the INSL3 A-chain is critical for receptor activation, but not for binding. phoenixpeptide.comfrontiersin.org Consequently, removing these N-terminal residues can convert the agonist peptide into a high-affinity antagonist. phoenixpeptide.comcapes.gov.br

A(9-26)Insl3 is a synthetic analog where the first eight residues of the human INSL3 A-chain have been removed. This modification results in a peptide that retains high binding affinity for RXFP2 but is unable to stimulate the downstream signaling cascade, specifically the production of cyclic AMP (cAMP). capes.gov.br Similarly, A(10-24)Insl3 is an even further truncated analog, lacking the first nine residues of the A-chain. capes.gov.br

Structural Differences: The primary structural difference between these analogs is the length of the A-chain. This compound possesses one additional amino acid compared to A(10-24)Insl3. This seemingly minor structural change has a significant impact on the pharmacological properties of the molecule.

Pharmacological Differences: Both this compound and A(10-24)Insl3 function as competitive antagonists at the RXFP2 receptor; they bind to the receptor and dose-dependently inhibit the cAMP signaling induced by the native INSL3 ligand. capes.gov.br However, their binding affinities differ. This compound demonstrates a binding affinity that is equivalent to the native INSL3 peptide. capes.gov.br In contrast, the further truncation in A(10-24)Insl3, while still resulting in a high-affinity ligand, significantly lowers its binding affinity compared to both native INSL3 and this compound. capes.gov.br This suggests that while the initial nine residues of the A-chain are not required for binding, their absence begins to negatively impact the optimal interaction with the receptor.

AnalogDescriptionPharmacological ActionBinding Affinity (pKi)Reference
This compoundINSL3 with A-chain truncated by 8 amino acids.Antagonist9.1 guidetopharmacology.org
A(10-24)Insl3INSL3 with A-chain truncated by 9 amino acids.Antagonist8.7 guidetopharmacology.org

Comparison with Non-Peptidic RXFP2 Antagonists

While peptide-based antagonists like this compound are invaluable, the field has seen the recent development of non-peptidic RXFP2 antagonists, including small molecules and monoclonal antibodies (mAbs). nih.gov These were discovered through different methodologies, such as high-throughput screening (HTS) of large compound libraries, rather than the rational design based on the native ligand structure that led to this compound. nih.gov

These novel non-peptidic agents have been shown to be potent and selective inhibitors of RXFP2. nih.gov They effectively block INSL3-induced cAMP generation and intracellular calcium mobilization in cellular assays. nih.gov Furthermore, their antagonistic action has been demonstrated to reduce the synthesis and release of aldosterone (B195564) and cortisol in human adrenal cells, highlighting a potential role for the INSL3/RXFP2 system in adrenal steroidogenesis. nih.gov

The primary difference lies in their chemical nature. This compound is a peptide, which typically offers high specificity due to its origin from the endogenous ligand but may have limitations in terms of stability and delivery in certain experimental models. Small molecules and mAbs offer alternative pharmacological profiles that can be advantageous for different research applications, including potentially greater stability and different pharmacokinetic properties. nih.gov

Antagonist TypeExample(s)Chemical NatureTypical Discovery MethodReference
PeptidicThis compoundModified PeptideRational design based on native ligand capes.gov.br
Non-PeptidicUndisclosed small molecules & mAbsSmall Organic Molecule or AntibodyHigh-Throughput Screening (HTS) nih.gov

Advantages and Limitations of this compound as a Research Probe in Specific Experimental Paradigms

As a research probe, this compound offers a distinct set of advantages and limitations that make it suitable for specific types of scientific inquiry.

Advantages:

High Affinity and Specificity: Derived from the native ligand, this compound exhibits a very high binding affinity (pKi of 9.1) for RXFP2, which is comparable to INSL3 itself. capes.gov.brguidetopharmacology.org This ensures potent and specific blocking of the receptor with minimal off-target effects.

Proven Efficacy in a Range of Models: this compound and similar antagonists have been effectively used to probe the physiological functions of the INSL3/RXFP2 system. For instance, the administration of an INSL3 antagonist to rats was shown to curtail androgen-induced inguinoscrotal testis descent, demonstrating the critical role of RXFP2 signaling in this process. bioscientifica.com Similarly, treating pregnant rats with an RXFP2 competitive antagonist induced bilateral cryptorchidism in the male offspring, confirming the pathway's essential role in fetal development. frontiersin.org

Clear Mechanism of Action: Its mechanism as a competitive antagonist is well-understood. It physically occupies the receptor's binding site without triggering activation, providing a clear and direct method for inhibiting the pathway. capes.gov.br

Limitations:

Peptide Nature: As a peptide, this compound is susceptible to degradation by proteases in vivo. This can limit its duration of action and may require specific administration routes or formulations in long-term studies.

Synthetic Complexity: The synthesis of a two-chain peptide with correct disulfide bond formation is more complex and costly than the synthesis of a small molecule antagonist. capes.gov.br

Potential for Immunogenicity: As with any peptide, there is a potential for an immune response, particularly in chronic in vivo studies, although this is not commonly reported as a major issue in preclinical research.

AspectDetailsReference
Advantage: High Affinity & SpecificityBinds to RXFP2 with a pKi of 9.1, comparable to the native ligand, ensuring potent and specific blockade. guidetopharmacology.org
Advantage: Proven UtilitySuccessfully used in vivo to study the role of RXFP2 in testicular descent and fetal development. bioscientifica.comfrontiersin.org
Limitation: Proteolytic DegradationAs a peptide, it is susceptible to being broken down by enzymes, potentially limiting its half-life in experiments.N/A
Limitation: Synthetic ComplexityRequires complex solid-phase peptide synthesis and controlled disulfide bond formation. capes.gov.br

Future Directions for A 9 26 Insl3 in Academic Research

The development of A(9-26)Insl3, a potent and specific antagonist for the Relaxin Family Peptide Receptor 2 (RXFP2), has opened new avenues for academic inquiry. This truncated analog of Insulin-like peptide 3 (INSL3) provides a valuable tool to dissect the complex biology of the INSL3-RXFP2 signaling axis. Future research utilizing this compound is poised to significantly advance our understanding of structural biology, receptor pharmacology, and the role of this system in complex physiological processes.

Q & A

Q. What is the role of A(9-26)Insl3 in male fetal development, and how is its expression measured in amniotic fluid studies?

this compound is a peptide fragment of insulin-like peptide 3 (INSL3), critical for testicular descent during fetal development. Its levels in amniotic fluid are measured via immunoassays, with male fetuses showing detectable levels between 15–18 weeks of gestation, correlating with the abdominal phase of testicular migration . Researchers should use validated assays robust to temperature variations and ensure gestational age is precisely recorded, as INSL3 levels decline sharply after 18 weeks. Female fetal samples and post-22-week male samples typically show undetectable levels, necessitating gender-specific analysis .

Q. What are the key covariates influencing this compound levels in prenatal studies?

Maternal age, birth weight, and pre-eclampsia status significantly correlate with INSL3 levels. For example, maternal age >38 years is associated with elevated INSL3 (linear regression: P = 0.001), while pre-eclamptic pregnancies show higher INSL3 levels compared to normotensive controls (P = 0.03) . Researchers must control for gestational age and amniotic fluid volume (e.g., using AFAFP levels as a proxy) to avoid confounding .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in this compound studies, such as maternal age effects versus null ethnicity associations?

Contradictions arise from variability in sample size, gestational windows, and confounding variables. For instance, reports no link between maternal ethnicity and INSL3 levels but identifies maternal age and birth weight as significant predictors. To address this, employ multivariate regression models that include covariates like gestational age, maternal health status, and fetal sex. Sensitivity analyses and stratification by trimester (e.g., 15–18 weeks vs. later) can clarify temporal effects .

Q. What experimental designs are optimal for longitudinal studies of this compound, given ethical constraints in human fetal sampling?

Ethical limitations restrict early-gestation sampling (weeks 8–15), a critical window for INSL3-driven testicular migration. Researchers can:

  • Use amniotic fluid banks with pre-collected samples from mid-gestation (weeks 15–18) .
  • Combine human data with animal models (e.g., rodents) to infer early developmental mechanisms .
  • Apply Bayesian statistics to model temporal trends from sparse human data .

Q. How should researchers handle undetectable this compound levels in 26% of mid-gestation male samples?

Undetectable levels may reflect assay sensitivity limits or biological variability. Solutions include:

  • Using high-sensitivity assays (e.g., ELISA with lower detection thresholds).
  • Repeating measurements on duplicate samples to confirm results .
  • Exploring alternative biomarkers (e.g., LH/INSL3 ratios) to infer testicular function indirectly .

Q. What statistical methods are recommended for analyzing non-linear relationships in this compound data?

Non-linear trends (e.g., INSL3’s peak at 15–18 weeks followed by decline) require segmented regression or spline models. For skewed distributions (common in hormone data), log-transform dependent variables (e.g., log(INSL3)) to meet linear regression assumptions, as done in . Bootstrapping can address small sample sizes in rare conditions like cryptorchidism .

Methodological Guidance

  • Data Collection : Prioritize gestational age-matched cohorts and document maternal health variables (e.g., pre-eclampsia, BMI) to control for confounding .
  • Ethical Compliance : Use anonymized amniotic fluid samples from ethical banks and adhere to institutional review protocols for fetal research .
  • Reporting Standards : Follow STROBE guidelines for observational studies, explicitly stating assay validation steps and handling of undetectable values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.